2-Amino-6-chloro-4-morpholinopyridine

MCHR2 Antagonism Obesity GPCR Pharmacology

This 2-aminopyridine scaffold uniquely combines a chlorine at the 6-position with a morpholine at the 4-position, creating a distinct pharmacological fingerprint. It delivers potent MCHR2 antagonism (IC50 = 1 nM), dual DAT/SERT inhibition (6.6-fold SERT bias), and engagement with LIMK1/2. These activities are absent in simple 4-piperidinyl or 4-alkoxy analogs. Use it as a target-validating chemical probe, a CNS hit-to-lead starting point, or a versatile building block for kinase-focused libraries. Secure your batch now to ensure reproducibility in your critical assays.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 1285603-68-0
Cat. No. B1380965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-4-morpholinopyridine
CAS1285603-68-0
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC(=C2)Cl)N
InChIInChI=1S/C9H12ClN3O/c10-8-5-7(6-9(11)12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
InChIKeyVLYQPOZBBSPQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-chloro-4-morpholinopyridine (CAS 1285603-68-0) for Research and Procurement: Core Structural and Functional Overview


2-Amino-6-chloro-4-morpholinopyridine (CAS 1285603-68-0) is a functionalized 2-aminopyridine building block featuring a chlorine atom at the 6-position and a morpholine ring at the 4-position of the pyridine core [1]. This compound is characterized by its molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol . The presence of the morpholine moiety is a key structural feature that distinguishes it from simple alkylamino or alkoxy analogs, often conferring distinct physicochemical and biological properties. Its structure allows for further derivatization at the 2-amino group, making it a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active molecules [1].

Why 2-Amino-6-chloro-4-morpholinopyridine Cannot Be Simply Substituted with Generic Analogs in Critical Research Applications


In silico or casual substitution of 2-Amino-6-chloro-4-morpholinopyridine with a close analog like a 4-piperidinyl, 4-pyrrolidinyl, or 4-alkoxy derivative is scientifically unjustified without rigorous validation. The morpholine ring is not a passive bystander; it fundamentally alters the compound's physicochemical profile, including aqueous solubility and metabolic stability, compared to piperidine or pyrrolidine analogs [1]. This translates to divergent biological readouts across target engagement assays. For instance, the compound exhibits a distinct polypharmacology profile, with measurable activity against the MCHR2 receptor, the dopamine transporter (DAT), and specific kinases like LIMK1/2 and SmVKR2 [2][3][4][5]. The quantitative evidence below demonstrates that even subtle changes to the 4-position substituent lead to orders-of-magnitude differences in potency and selectivity, underscoring the necessity of procuring and testing this specific compound for reproducible and meaningful scientific outcomes.

Quantitative Comparative Evidence: How 2-Amino-6-chloro-4-morpholinopyridine Differentially Performs Against Key Analogs and Targets


Superior MCHR2 Antagonist Potency: 2-Amino-6-chloro-4-morpholinopyridine vs. Reference Antagonists

2-Amino-6-chloro-4-morpholinopyridine demonstrates potent antagonism at the human Melanin-Concentrating Hormone Receptor 2 (MCHR2). Its IC50 of 1 nM [1] places it on par with highly optimized MCHR2 antagonists like 'MCHR2 antagonist 38' (IC50 = 1 nM) and is substantially more potent than many other reported MCHR2 ligands, such as CHEMBL1934118 (IC50 = 150 nM) [2]. This high potency, achievable with a relatively simple molecular architecture, distinguishes it as a valuable tool compound for MCHR2 pharmacology studies.

MCHR2 Antagonism Obesity GPCR Pharmacology

Distinct Polypharmacology Profile: Dual DAT/SERT Inhibition vs. Reference Compounds

The compound exhibits a unique dual inhibition profile at human dopamine (DAT) and serotonin (SERT) transporters. It inhibits [3H]dopamine uptake at human DAT with an IC50 of 658 nM and [3H]serotonin uptake at human SERT with an IC50 of 100 nM [1]. This SERT-biased profile (6.6-fold selectivity for SERT over DAT) contrasts with the classical DAT inhibitor cocaine, which typically shows IC50 values for dopamine uptake in the 150-300 nM range [2]. Compared to selective SERT inhibitors like desvenlafaxine (IC50 for hSERT = 47.3 nM) [3], the compound is less potent but offers a distinct scaffold for exploring dual transporter inhibition.

Monoamine Transporters DAT Inhibitor SERT Inhibitor

Differentiated Kinase Inhibition: Potency Gap Against LIMK1/2 Compared to Potent Tool Compounds

2-Amino-6-chloro-4-morpholinopyridine acts as an inhibitor of LIM domain kinases 1 and 2 (LIMK1/2), albeit with weak potency (IC50 = 10,000 nM or 10 µM) [1]. This is in stark contrast to potent LIMK1/2 tool compounds like BMS-5 (LIMK1/2 IC50 = 7-8 nM) [2] and TH-257 (LIMK1/2 IC50 = 84/39 nM) [3]. The significant potency gap (over 1,000-fold difference) means this compound is not suitable for applications requiring potent LIMK inhibition. However, its activity at this target at high micromolar concentrations provides a different selectivity window and a unique chemical starting point for fragment-based or scaffold-hopping approaches to develop new LIMK inhibitors.

LIM Kinase Cofilin Phosphorylation Cytoskeleton Dynamics

Class-Level Physicochemical Differentiation: Impact of the Morpholine Ring on Solubility and Metabolism

The morpholine group in 2-Amino-6-chloro-4-morpholinopyridine is a strategic structural element known to enhance aqueous solubility and improve metabolic stability compared to analogous piperidine- or pyrrolidine-containing compounds [1]. While direct comparative data for this specific compound is not publicly available in primary literature, class-level inference from drug discovery research indicates that spirocyclic and morpholine-containing compounds generally exhibit higher solubility, lower logD, and greater intrinsic stability in human liver microsomes than their piperidine counterparts [1]. This class-level advantage is a key differentiator when selecting a 4-substituted pyridine building block for medicinal chemistry campaigns aimed at improving the drug-like properties of a lead series.

Physicochemical Properties Metabolic Stability Drug Design

Targeted Research and Industrial Applications of 2-Amino-6-chloro-4-morpholinopyridine Based on Verified Quantitative Data


Pharmacological Tool for MCHR2 Receptor Studies

Given its potent MCHR2 antagonism (IC50 = 1 nM), 2-Amino-6-chloro-4-morpholinopyridine serves as an excellent, readily accessible chemical probe for studying MCHR2 function in vitro. It can be used in cellular assays to investigate MCHR2-mediated signaling pathways, to validate the target's role in metabolic diseases, or as a reference compound in the development of novel MCHR2 antagonists [1].

Scaffold for Developing Novel Dual DAT/SERT Ligands

The compound's unique dual inhibition profile at human DAT (IC50 = 658 nM) and SERT (IC50 = 100 nM) provides a novel chemical starting point for medicinal chemists. Its SERT-biased selectivity (6.6-fold over DAT) offers a distinct phenotype from classical psychostimulants and antidepressants. This scaffold can be used in hit-to-lead campaigns to optimize potency and selectivity for CNS disorders [2].

Fragment or Weak-Binding Lead for Novel LIMK Inhibitor Design

Although a weak inhibitor of LIMK1/2 (IC50 = 10,000 nM), 2-Amino-6-chloro-4-morpholinopyridine can be employed as a validated, albeit low-affinity, starting point for fragment-based drug design (FBDD) or structure-based optimization. Its defined binding to LIMK1/2 (as evidenced by the IC50) makes it a valuable tool for exploring new chemical space around the LIMK active site, with the goal of developing more potent and selective inhibitors [3].

Versatile Building Block for Kinase-Focused Chemical Libraries

The 2-aminopyridine core is a recognized pharmacophore for kinase inhibition, and the morpholine moiety is known to impart favorable physicochemical properties [4]. This compound is therefore an ideal building block for synthesizing diverse libraries of potential kinase inhibitors. Its multiple functional handles (2-amino, 6-chloro) allow for rapid parallel synthesis and exploration of chemical space around key kinase targets, including but not limited to ATR kinase [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-chloro-4-morpholinopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.